molecular formula C20H25FN4O2 B1407575 Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate CAS No. 1638612-38-0

Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate

Cat. No.: B1407575
CAS No.: 1638612-38-0
M. Wt: 372.4 g/mol
InChI Key: MMJOWGGQDHAAHO-UHFFFAOYSA-N
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Description

Tert-butyl {1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate is a useful research compound. Its molecular formula is C20H25FN4O2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound was synthesized and characterized by various spectroscopic methods, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis. Single crystal XRD data confirmed its structure. It crystallized in the monoclinic crystal system with specific space group parameters. The compound exhibited weak intermolecular interactions and aromatic π–π stacking interactions in its structure (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • The compound was screened for in vitro antibacterial and anthelmintic activity. It demonstrated poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Application in Biologically Active Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound related to the title compound, is an important intermediate in the synthesis of biologically active compounds like crizotinib. It was synthesized using a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

Novel Chemistry and Pharmacological Core

  • A sterically congested piperazine derivative related to the title compound was prepared using a modified Bruylants approach. It introduced novel chemistry with a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure, creating a pharmacologically useful core (Gumireddy et al., 2021).

Photoredox-Catalyzed Cascade Application

  • The title compound was used in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This established a new cascade pathway for assembling 3-aminochromones under mild conditions, broadening the applications of the photocatalyzed protocol (Wang et al., 2022).

Properties

IUPAC Name

tert-butyl N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2/c1-20(2,3)27-19(26)22-16-9-11-25(12-10-16)18-8-7-17(23-24-18)14-5-4-6-15(21)13-14/h4-8,13,16H,9-12H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJOWGGQDHAAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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